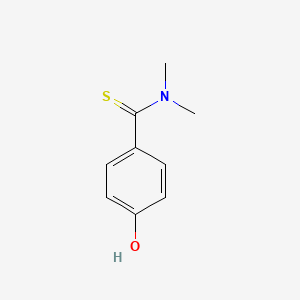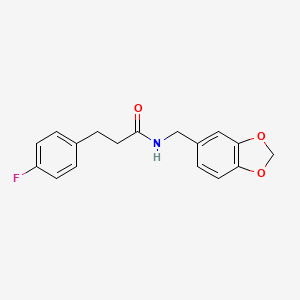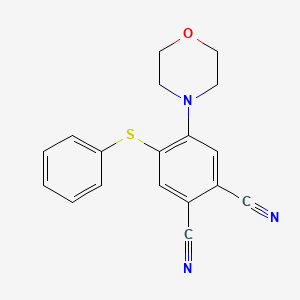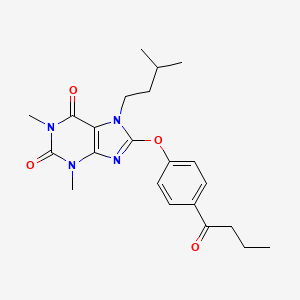![molecular formula C16H18N4O4S B3748578 N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B3748578.png)
N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide, also known as AMT-101, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is a member of the thiadiazole family and is known to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide blocks the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the suppression of cytokine production and inflammation.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has been found to have various biochemical and physiological effects. Studies have shown that N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines such as IL-10. Additionally, N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has been found to inhibit the migration and invasion of cancer cells, induce apoptosis, and reduce angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has several advantages for lab experiments. It is a small molecule compound that is easy to synthesize and purify. Additionally, it has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, one of the limitations of N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide is that its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets and pathways.
Zukünftige Richtungen
There are several future directions for the research on N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide. One of the potential areas of application is in the treatment of autoimmune diseases such as multiple sclerosis and lupus. Additionally, N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has shown potential in the treatment of viral infections such as HIV and hepatitis C. Another area of research is the development of more potent and selective analogs of N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide that can target specific molecular pathways. Moreover, the use of N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide in combination with other drugs for synergistic effects is another potential area of research.
Conclusion:
In conclusion, N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide is a promising small molecule compound that has shown potential therapeutic applications in various diseases. Its unique mechanism of action and anti-inflammatory properties make it a potential candidate for the treatment of autoimmune diseases, cancer, and neurological disorders. The future research on N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide is focused on developing more potent analogs and exploring its potential in combination therapy.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has anti-inflammatory properties that can help in the treatment of rheumatoid arthritis and other inflammatory diseases. Additionally, N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Moreover, N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-11(21)12-3-2-4-13(9-12)17-14(22)10-24-16-15(18-25-19-16)20-5-7-23-8-6-20/h2-4,9H,5-8,10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXLXWLYGRSXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC2=NSN=C2N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3748495.png)
![N-(2-{[(pyridin-2-ylthio)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B3748499.png)
![N-(4-acetylphenyl)-2-({5-[3-(2-furyl)-1H-pyrazol-5-yl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3748509.png)
![N-(4-methylphenyl)-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B3748515.png)


![dimethyl 2,6-dimethyl-4-[3-(propionylamino)phenyl]-3,5-pyridinedicarboxylate](/img/structure/B3748524.png)

![N'-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2-methylbenzohydrazide](/img/structure/B3748540.png)

![1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B3748551.png)
![N-[2-(1H-indol-3-yl)ethyl]-1,4-benzenedisulfonamide](/img/structure/B3748560.png)
![2-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B3748571.png)
